molecular formula C12H14N6O2 B5436718 2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine

2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine

Cat. No.: B5436718
M. Wt: 274.28 g/mol
InChI Key: BTHGOQNQBFEKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The 1,2,3-triazole ring is attached to a carbonyl group, which is further connected to a piperidine ring. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. This entire structure is connected to a pyrimidine ring via an oxygen atom .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring, a carbonyl group, a piperidine ring, and a pyrimidine ring . The 1,2,3-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The carbonyl group consists of a carbon atom double-bonded to an oxygen atom . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. The 1,2,3-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . The carbonyl group can undergo reactions such as nucleophilic addition and reduction . The piperidine ring can participate in reactions such as alkylation and acylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure and the presence of functional groups. For example, the presence of the 1,2,3-triazole ring could confer stability and resistance to hydrolysis . The carbonyl group could make the compound polar and capable of participating in hydrogen bonding .

Mechanism of Action

The mechanism of action of “2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine” would depend on its specific application. For example, if it were used as a drug, its mechanism of action could involve binding to a specific target protein in the body, thereby modulating its activity .

Safety and Hazards

The safety and hazards associated with “2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine” would depend on its specific properties and uses. For example, if it were used as a drug, potential side effects and toxicity would need to be carefully evaluated through preclinical and clinical testing .

Future Directions

The future directions for research on “2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine” could involve exploring its potential applications in various fields. For example, it could be investigated for its potential use as a drug, with studies focusing on its synthesis, mechanism of action, and pharmacological properties . Additionally, its physical and chemical properties could be studied further to develop new materials or chemical processes .

Properties

IUPAC Name

(4-pyrimidin-2-yloxypiperidin-1-yl)-(2H-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2/c19-11(10-8-15-17-16-10)18-6-2-9(3-7-18)20-12-13-4-1-5-14-12/h1,4-5,8-9H,2-3,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHGOQNQBFEKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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